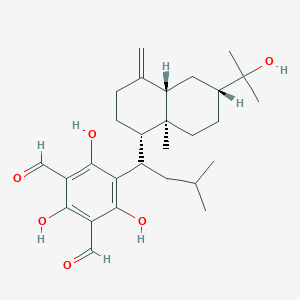![molecular formula C23H19N3O6S B241895 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241895.png)
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive substances. It was first synthesized in 1973 by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has gained attention in recent years due to its potential use in scientific research.
作用機序
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione acts as a partial agonist at the 5-HT2A receptor and a full agonist at the D2 receptor. It has been found to increase the release of serotonin and dopamine in the brain, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to produce a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It has also been found to produce visual hallucinations, changes in perception of time, and altered states of consciousness.
実験室実験の利点と制限
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for use in scientific research. It has a high affinity for the 5-HT2A and D2 receptors, making it a useful tool for studying the effects of these receptors on the central nervous system. However, 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several limitations as well. It is a synthetic compound that is not found in nature, and its effects on the brain may not accurately reflect the effects of naturally occurring substances.
将来の方向性
There are several future directions for research on 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to study its effects on other receptors in the brain, such as the glutamate receptor. Another direction is to study its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on the central nervous system.
合成法
The synthesis of 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps. The first step is the preparation of 2,3-dimethoxybenzaldehyde, which is then reacted with malonic acid to form the corresponding diethyl ester. The diethyl ester is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form the corresponding amide. Finally, the amide is reacted with 3,4-dihydro-2H-pyran to form 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the serotonin receptor 5-HT2A, which is involved in the regulation of mood, cognition, and perception. 1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to have a high affinity for the dopamine receptor D2, which is involved in the regulation of reward and motivation.
特性
製品名 |
1-(2,3-Dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C23H19N3O6S |
分子量 |
465.5 g/mol |
IUPAC名 |
1-(2,3-dimethoxyphenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H19N3O6S/c1-11-24-25-23(33-11)26-18(14-6-5-7-15(30-3)20(14)31-4)17-19(27)13-9-8-12(29-2)10-16(13)32-21(17)22(26)28/h5-10,18H,1-4H3 |
InChIキー |
OSSLOGGSXDQMKW-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=C(C(=CC=C5)OC)OC |
正規SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=C(C(=CC=C5)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)
![6-(1-Phenylpropyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241831.png)

![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B241842.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)
![9-cyclopropyl-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241869.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)

![Methyl 4-[7-methyl-2-(6-methyl-2-pyridyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B241883.png)